3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol
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Overview
Description
3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol is an organic compound with the molecular formula C25H36O4 It is a derivative of pregnane, a steroid nucleus, and features ethylenedioxy groups at positions 3 and 20
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol typically involves the cyclization of intermediates such as 3,20-bis(ethylenedioxy)-9,11-seco-C-nor-5α-pregnane-9β,11-diol. This cyclization can be achieved by heating the intermediate in dimethylformamide, resulting in the formation of the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol can undergo various chemical reactions, including:
Cyclization: The compound can be cyclized to form different steroid derivatives.
Oxidation and Reduction: These reactions can modify the functional groups on the steroid nucleus.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Cyclization: Dimethylformamide is commonly used as a solvent for cyclization reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various steroid derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound can be used to study the effects of steroid derivatives on biological systems.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, influencing gene expression and cellular processes. The ethylenedioxy groups may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,20-Bis(ethylenedioxy)pregna-5,7-diene
- 3,3:20,20-Bis(ethylenedioxy)-9-alpha-bromo-5-alpha-pregnan-11-one
- 9alpha,10beta-3,20-Bis(ethylenedioxy)-pregna-5,7-diene
Uniqueness
3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol is unique due to its specific structural configuration and the presence of ethylenedioxy groups at positions 3 and 20. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
54201-84-2 |
---|---|
Molecular Formula |
C24H34O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(13S,17R)-13-methyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C24H34O5/c1-21-8-5-18-17-6-9-23(28-13-14-29-23)15-16(17)3-4-19(18)20(21)7-10-24(21,25)22(2)26-11-12-27-22/h5,19-20,25H,3-4,6-15H2,1-2H3/t19?,20?,21-,24+/m0/s1 |
InChI Key |
VTRLTZGPHRKHDY-AUDFTCOISA-N |
SMILES |
CC12CC=C3C(C1CCC2(C4(OCCO4)C)O)CCC5=C3CCC6(C5)OCCO6 |
Isomeric SMILES |
C[C@]12CC=C3C(C1CC[C@@]2(C4(OCCO4)C)O)CCC5=C3CCC6(C5)OCCO6 |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C4(OCCO4)C)O)CCC5=C3CCC6(C5)OCCO6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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